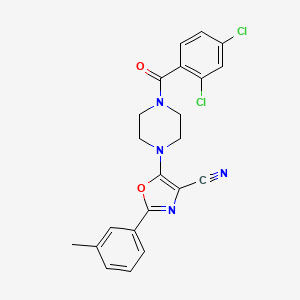

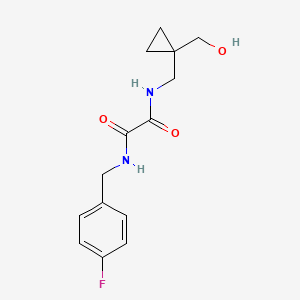

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as FGIN-1-27, is a novel compound that has gained significant attention in the field of neuroscience research. This compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.

科学的研究の応用

Inhibition of Nucleoside Transport

Research on analogues of 4-nitrobenzylthioinosine (NBTI), a known inhibitor of the nucleoside transport protein ENT1, led to the development of compounds with substituted benzyl groups to reduce polarity and improve oral absorption and CNS penetration. Notably, compounds LUF5919 and LUF5929, with polar surface areas of 101 Ų and 85 Ų respectively, showed high affinity (Ki = 39 nM for both) for ENT1, demonstrating the potential for benzyl-substituted derivatives in modulating nucleoside transport (Tromp et al., 2004).

Reactivity and Complex Formation

The oxalamide-based carbene 2 was explored for its reactivity with styrene or methylacrylate, leading to cyclopropanation products. Its interaction with elemental selenium produced selenide 7, characterized by X-ray diffraction. Additionally, the Rh complex [(COD)RhCl(2)] (10) and the dicarbonyl derivative [(CO)2RhCl(2)] (11) were structurally characterized, with the latter's IR spectrum indicating the ligand's low electron-donating capacity. The dimerization product of carbene 2, the fluorescing tetraamido ethylene 3, displayed unexpected chemical stability, highlighting the unique reactivity and potential applications of oxalamide-based carbenes in organometallic chemistry (Braun, Frank, & Ganter, 2012).

HIV Integrase Inhibition

Studies on the metabolism and disposition of potent HIV integrase inhibitors, including a lead compound featuring a 4-fluorobenzyl group, utilized 19F-NMR spectroscopy. The research focused on understanding the metabolic fate and excretion balance in rats and dogs following intravenous and oral dosing, contributing to the selection of candidates for further development in treating HIV (Monteagudo et al., 2007).

Enzyme Inhibition for Neuroprotection

YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, was studied for its preferential inhibition of NCX3 and its potential as a neuroprotective drug. The inhibitor showed differential drug responses between NCX1 and NCX3, attributed to the α-2 region in NCX1, suggesting its therapeutic potential in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).

作用機序

Target of Action

The primary targets of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide are currently unknown

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide . For instance, certain conditions may favor or inhibit the compound’s interactions with its targets or its participation in biochemical reactions.

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-3-1-10(2-4-11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHUHWXBTLWFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)

![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)

![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)

![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)

![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)